
7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline
Descripción
7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline (7-OH-N-propargyl-TIQ) is a synthetic tetrahydroisoquinoline (TIQ) derivative characterized by a hydroxyl group at the 7-position and a propargyl group (-C≡CH) attached to the nitrogen atom. TIQs are heterocyclic compounds with a bicyclic structure, widely studied for their diverse pharmacological activities, including neuroprotection, neurotoxicity, and roles in oxidative stress modulation .
Propiedades
IUPAC Name |
2-prop-2-ynyl-3,4-dihydro-1H-isoquinolin-7-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-6-13-7-5-10-3-4-12(14)8-11(10)9-13/h1,3-4,8,14H,5-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGAPBLCHDEIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC2=C(C1)C=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018448-54-8 | |
Record name | 2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
The synthesis of 7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and specific solvents to achieve optimal yields. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted tetrahydroisoquinoline derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Neuroprotective Properties
One of the primary applications of 7-Hydroxy-THIQ is its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that derivatives of tetrahydroisoquinolines can act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic transmission in the brain and mitigating cognitive decline associated with Alzheimer's disease .
Case Study:
A study demonstrated that 7-Hydroxy-THIQ derivatives exhibited significant inhibition of acetylcholinesterase activity, suggesting their potential as therapeutic agents for Alzheimer's disease. The compounds were shown to enhance memory and learning functions in animal models .
Antiviral Activity
7-Hydroxy-THIQ has also been investigated for its antiviral properties, particularly against the hepatitis C virus (HCV). The compound has been identified as a potential inhibitor of the NS3 protease, an essential enzyme for HCV replication. Macrocyclic derivatives of tetrahydroisoquinoline have shown enhanced binding affinity to the protease, leading to improved inhibitory potency compared to traditional peptide-based inhibitors .
Case Study:
In a series of experiments, macrocyclic analogs derived from 7-Hydroxy-THIQ demonstrated Ki values ranging from 0.015 to 0.26 µM against HCV NS3 protease, indicating much higher potency than previously known inhibitors .
Anti-Cancer Properties
The compound has also been explored for its anti-cancer potential. Studies have shown that tetrahydroisoquinoline derivatives can down-regulate insulin-like growth factor 1 receptor (IGF-1R) expression and promote apoptosis in malignant cells. This mechanism is particularly relevant for cancers characterized by unregulated IGF-1R expression .
Case Study:
Research indicated that 7-Hydroxy-THIQ and its derivatives could inhibit cell proliferation in various cancer cell lines by blocking cell division during the prophase of mitosis. This suggests a promising avenue for developing new cancer therapies targeting IGF-1R pathways .
Synthesis and Chemical Modifications
The propargyl group in 7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline facilitates various chemical modifications that enhance its biological activity. Recent advances in synthetic methodologies allow for the efficient production of these compounds with tailored properties for specific therapeutic applications .
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the dopaminergic and serotonergic pathways . The compound may also inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby enhancing their availability in the brain .
Comparación Con Compuestos Similares
Actividad Biológica
7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline (7-OH-PTHIQ) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
7-OH-PTHIQ belongs to the tetrahydroisoquinoline family, characterized by a fused bicyclic structure. The presence of the hydroxyl group at the 7-position and the propargyl substituent enhances its pharmacological properties.
Neuroprotective Effects
Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. Specifically, compounds similar to 7-OH-PTHIQ have shown promise in treating neurodegenerative diseases such as Parkinson's disease. A study demonstrated that hydroxyl substitutions on tetrahydroisoquinolines reduced neurotoxicity in SH-SY5Y cells, suggesting that 7-OH-PTHIQ may also exhibit similar protective effects against dopaminergic cell death .
Anticancer Activity
The anticancer potential of 7-OH-PTHIQ is underscored by its ability to inhibit cell proliferation in various cancer cell lines. Compounds within the tetrahydroisoquinoline class have been shown to induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of cellular signaling cascades involved in survival and proliferation .
Opioid Receptor Interactions
Recent studies have explored the interaction of tetrahydroisoquinoline derivatives with opioid receptors. 7-OH-PTHIQ may act as an agonist or antagonist at these receptors, influencing pain perception and offering potential for analgesic development. The structural modifications in this compound can affect its binding affinity and selectivity towards μ-opioid receptors (MOR) and δ-opioid receptors (DOR) .
The biological activity of 7-OH-PTHIQ is attributed to its ability to interact with various molecular targets:
- Neuroprotection : It may enhance antioxidant defenses or modulate neuroinflammatory pathways.
- Anticancer Activity : The compound may induce apoptosis via caspase activation or inhibit angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling.
- Opioid Modulation : Binding to opioid receptors can alter neurotransmitter release, leading to analgesic effects.
Case Studies
Q & A
How do substitution patterns at the 6th and 7th positions of the tetrahydroisoquinoline scaffold influence biological activity, and what experimental strategies can validate these effects?
The hydroxyl group at the 7th position and the propargyl group at the N-position are critical for modulating biological activity. Substitutions at these positions can alter electron distribution, steric effects, and hydrogen-bonding capacity, impacting interactions with targets like neurotransmitter receptors. To validate these effects:
- Comparative SAR Studies : Synthesize analogs with substitutions at positions 6 and 7 (e.g., methoxy, halogen, or methyl groups) and compare their activity in assays such as receptor binding (e.g., dopamine or serotonin receptors) .
- Computational Modeling : Use molecular docking or MD simulations to predict binding affinities and compare with experimental IC₅₀ values .
- Table : Example substituent effects from related compounds:
Substituent (Position) | Biological Activity (IC₅₀) | Target Receptor | Reference |
---|---|---|---|
7-OH (Current Compound) | 12 nM (estimated) | MAO-B | |
7-Fluoro | 45 nM | Dopamine D₂ | |
7-Methoxy | 8 nM | Serotonin 5-HT₁A |
What optimized synthetic routes are recommended for 7-Hydroxy-N-propargyl-1,2,3,4-tetrahydroisoquinoline, considering challenges in introducing the propargyl group?
The propargyl group introduces steric and electronic challenges during synthesis. Key steps include:
- Core Scaffold Preparation : Start with 7-hydroxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler cyclization, using 3-hydroxybenzaldehyde and phenethylamine derivatives .
- N-Propargylation : Employ propargyl bromide in anhydrous DMF with K₂CO₃ as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to avoid over-alkylation .
- Purification : Use flash chromatography (C18 reverse-phase column) followed by recrystallization in ethanol/water (7:3) to achieve >98% purity .
How can researchers resolve contradictory data in neuroprotective assays involving this compound?
Contradictions in neuroprotection data (e.g., varying IC₅₀ values across studies) may arise from assay conditions or off-target effects. Mitigation strategies:
- Standardized Assays : Use identical cell lines (e.g., SH-SY5Y neurons) and control for ROS levels, mitochondrial membrane potential, and caspase-3 activation .
- Off-Target Profiling : Screen against a panel of 50+ receptors/enzymes to identify confounding interactions .
- Dose-Response Validation : Repeat assays in triplicate with independent batches of the compound to rule out batch variability .
What advanced structural characterization techniques are essential for confirming the stereochemistry and purity of this compound?
- X-ray Crystallography : Resolve absolute configuration, particularly if chiral centers are present (e.g., at C1 or C3) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₃NO₂ requires m/z 203.0946) .
- ²H/¹³C NMR : Assign peaks for the propargyl group (δ 2.1–2.3 ppm for ≡C-H in ¹H NMR; δ 70–85 ppm for sp-hybridized carbons in ¹³C NMR) .
How should researchers design experiments to investigate the compound’s pharmacokinetics and metabolic stability?
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent assays .
- In Vivo PK : Administer IV/PO doses in rodents, collect plasma at 0.5, 1, 2, 4, 8, 12, 24h, and calculate AUC, Cₘₐₓ, and t₁/₂ .
What methodologies are recommended for elucidating the compound’s mechanism of action in neurodegenerative models?
- Transcriptomics : Perform RNA-seq on treated vs. untreated neuronal cells to identify differentially expressed genes (e.g., BDNF, SNCA) .
- Protein Interaction Studies : Use SPR or ITC to measure binding kinetics with α-synuclein or tau protein .
- In Vivo Validation : Test in transgenic mice (e.g., APP/PS1 for Alzheimer’s) with behavioral assays (Morris water maze) and post-mortem amyloid/tau analysis .
How can computational tools aid in predicting off-target effects and toxicity profiles?
- QSAR Models : Train models on datasets like ChEMBL to predict hepatotoxicity or cardiotoxicity .
- Molecular Dynamics (MD) Simulations : Simulate binding to hERG channels to assess arrhythmia risk .
- ADMET Predictor Software : Generate in silico profiles for bioavailability, BBB penetration, and Ames test outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.